3-Hydroxy-1-indanone

Vue d'ensemble

Description

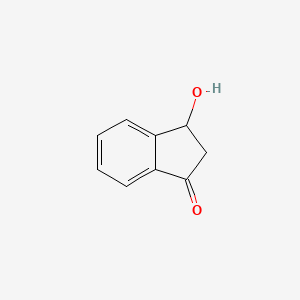

3-Hydroxy-1-indanone is an organic compound with the molecular formula C₉H₈O₂ It is a derivative of indanone, characterized by the presence of a hydroxyl group at the third position of the indanone ring

Mécanisme D'action

Target of Action

3-Hydroxy-1-indanone, also known as 3-hydroxy-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity .

Mode of Action

For instance, they can inhibit the replication of certain viruses . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound may affect several biochemical pathways. For example, 1-indanones are known to be involved in the synthesis of human papilloma virus type 11 (HPV11) inhibitors . This suggests that this compound could potentially interfere with the life cycle of HPV11, affecting the virus’s ability to replicate and infect new cells .

Result of Action

Given its potential antiviral and other biological activities , it’s plausible that this compound could alter cellular processes in a way that inhibits the growth or activity of certain pathogens.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular cyclization of 2-alkynylbenzaldehydes in the presence of a Lewis acid catalyst. This method provides a straightforward route to the compound under mild conditions . Another method involves the direct synthesis from 2-alkynylbenzaldehydes via a one-pot strategy, which includes regioselective hydration followed by an intramolecular Aldol reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Friedel-Crafts acylation of 3-arylpropionic acids or chlorides is a widely used method. This reaction is often carried out under microwave or ultrasound conditions to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-1-indanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-oxo-1-indanone.

Reduction: The carbonyl group can be reduced to form 3-hydroxyindan.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: 3-Oxo-1-indanone.

Reduction: 3-Hydroxyindan.

Substitution: Various substituted indanones depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Ligands for Proteinopathies

Recent studies have highlighted the role of 3-hydroxy-1-indanone and its derivatives as promising ligands in the development of imaging agents for neurodegenerative diseases, specifically targeting alpha-synuclein pathologies. The binding affinity of certain derivatives to alpha-synuclein fibrils has been reported, showcasing their potential as diagnostic tools for Parkinson's disease. For instance, compounds derived from 1-indanone exhibited selectivity greater than 10 times for alpha-synuclein compared to amyloid-beta fibrils, indicating their utility in distinguishing between different protein aggregates in clinical settings .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various fungal strains, making it a candidate for developing antifungal agents. Its efficacy is attributed to its ability to disrupt cellular processes in target organisms .

Synthetic Methodologies

1. Synthesis via Copper-Catalyzed Reactions

A notable application of this compound is in synthetic organic chemistry, where it serves as a precursor or intermediate in various reactions. A method involving copper-catalyzed intramolecular annulation has been developed to synthesize 3-hydroxy-1-indanones efficiently. This approach allows for the creation of complex molecular structures under mild conditions with high yields, which is beneficial for pharmaceutical applications .

2. One-Pot Synthesis Techniques

Innovative one-pot synthesis methods have also been reported, enabling the direct formation of 3-hydroxy-3-aryl-1-indanones from readily available starting materials. This technique streamlines the synthesis process and reduces the need for multiple purification steps, enhancing efficiency in laboratory settings .

Biotransformation Processes

1. Enzymatic Transformations

Research has indicated that this compound can be produced through biotransformation processes involving specific fungal enzymes. For example, certain fungi have demonstrated the ability to convert simple substrates into this compound with high enantiomeric excess (78% ee), showcasing its potential in green chemistry applications and biocatalysis .

Case Studies

Comparaison Avec Des Composés Similaires

- 1-Indanone

- 3-Oxo-1-indanone

- 5-Hydroxy-1-indanone

Activité Biologique

3-Hydroxy-1-indanone is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its various biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₈O₂, features a hydroxyl group at the third position of the indanone ring. This structural characteristic is crucial for its biological activity, influencing its interaction with biological targets.

Antiviral Activity

Research indicates that this compound has antiviral properties. It has been shown to inhibit the replication of certain viruses, including those associated with human papillomavirus (HPV) infections. This inhibition is primarily due to its ability to interfere with viral replication processes at the molecular level .

Anti-inflammatory and Anticancer Properties

The compound also exhibits anti-inflammatory and anticancer activities. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways and inhibit cancer cell proliferation. For instance, certain derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Biological Activity Overview

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antiviral Studies : In vitro assays demonstrated that this compound derivatives significantly inhibited HPV replication, suggesting a potential therapeutic role in treating HPV-related conditions.

- Cytotoxicity Testing : A study evaluating the cytotoxic effects of various indanone derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective concentrations for inducing cell death .

- Microbial Transformation : Investigations into microbial biotransformation revealed that certain strains of Pseudomonas could convert precursor compounds into this compound, suggesting a sustainable method for its production and potential application in pharmaceuticals.

Propriétés

IUPAC Name |

3-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZGMJWBBQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949750 | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-59-0 | |

| Record name | 2,3-Dihydro-3-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms be used to produce 3-Hydroxy-1-indanone?

A1: Yes, several studies highlight the potential of microbial biotransformation for this compound production. For instance, Pseudomonas sp. strain 9816/11, expressing naphthalene dioxygenase, can oxidize 1-indanone to yield this compound as the major product (91% relative abundance) with a 62% enantiomeric excess favoring the (R)-enantiomer. [] Additionally, a range of Penicillium and Aspergillus fungi, particularly those isolated as endophytes from Melia azedarach, have demonstrated the ability to produce this compound from 1-indanone. [] This microbial approach presents an alternative to traditional chemical synthesis and could offer a more sustainable route to obtain this compound.

Q2: Are there any enantioselective enzymatic transformations involving this compound or its precursors?

A2: Yes, research shows that naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 exhibits stereospecificity in oxidizing (S)-1-indanol to predominantly yield trans-(1S,3S)-indan-1,3-diol (95.5%) with a minor amount of (R)-3-hydroxy-1-indanone (4.5%). Interestingly, the same enzyme produced a different product profile when exposed to (R)-1-indanol, generating cis-1,3-indandiol (71%), (R)-3-hydroxy-1-indanone (18.2%), and cis-1,2,3-indantriol (10.8%). [] This highlights the stereoselectivity of this enzyme and its potential for producing specific isomers of interest.

Q3: Is this compound relevant to any ongoing pharmaceutical research?

A3: While not a pharmaceutical itself, this compound serves as a valuable starting material in the synthesis of 15-deoxy-Δ12,14-prostaglandin-J2-ethanolamine (15d-PGJ2-EA). [] This compound shows significant potential as a chemotherapeutic agent, particularly against non-melanoma skin cancer and potentially colon cancer. The structural similarities between this compound and a key functional group in prostaglandin D2 (PGD2), a precursor to 15d-PGJ2, make it a useful model compound to study dehydration reactions relevant to the synthesis of this promising drug candidate. []

Q4: Are there any efficient chemical synthesis methods available for this compound?

A4: Yes, research has yielded an effective copper-catalyzed intramolecular annulation method for synthesizing this compound. [] This method utilizes readily available 2-ethynylbenzaldehyde derivatives as starting materials and proceeds under mild conditions to produce the desired this compound derivatives in good to excellent yields. [] This method presents a valuable alternative to microbial production, especially when larger quantities or specific derivatives are required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.